Alpha-Conotoxin AuIB
Overview
Description
Alpha-conotoxin AuIB is a peptide neurotoxin isolated from the venom of the marine cone snail species, Conus aulicus. This compound is known for its high specificity and potency in targeting nicotinic acetylcholine receptors, particularly the alpha3 beta4 subtype . Due to its unique properties, this compound has become a valuable tool in neuropharmacological research and has potential therapeutic applications.
Mechanism of Action
Target of Action
Alpha-Conotoxin AuIB primarily targets the α3β4 nicotinic acetylcholine receptors (nAChRs) . These receptors have been implicated in the mediation of signaling in various systems, including ganglionic transmission peripherally and nicotine-evoked neurotransmitter release centrally .
Mode of Action
This compound acts as an antagonist, blocking the α3β4 nAChRs . It does so with an IC50 of 0.75 μM, a kon of 1.4 × 10^6 min-1m-1, a koff of 0.48 min^-1, and a Kd of 0.5 μM . It blocks the α3β4 receptor with >100-fold higher potency than other receptor subunit combinations .
Biochemical Pathways
The blockade of α3β4 nAChRs by this compound affects the release of neurotransmitters. Specifically, it blocks 20-35% of the nicotine-stimulated norepinephrine release from rat hippocampal synaptosomes . This suggests that in the respective systems, α3β4-containing nAChRs mediate norepinephrine release .
Pharmacokinetics
It is known that the chemical synthesis of α-conotoxins is complicated by the possibility of three disulfide bond isomers . Inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions .
Result of Action
The blockade of α3β4 nAChRs by this compound leads to a decrease in nicotine-stimulated norepinephrine release . This can have various effects depending on the system in which these receptors are involved.
Action Environment
The action of this compound can be influenced by various factors. For instance, the pH of the solution can affect the activity of the peptide . Additionally, the disulfide connectivity of the peptide can influence its structural dynamics and stability .
Biochemical Analysis
Biochemical Properties
Alpha-Conotoxin AuIB interacts with nicotinic acetylcholine receptors, specifically the α3β4 subtype . It blocks these receptors expressed in Xenopus oocytes with an IC 50 of 0.75 μm . It has a higher potency for the α3β4 receptor than other receptor subunit combinations .
Cellular Effects
This compound has a significant impact on cellular processes. It blocks 20–35% of the nicotine-stimulated norepinephrine release from rat hippocampal synaptosomes . It does not affect nicotine-evoked dopamine release from striatal synaptosomes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist, blocking the α3β4 nAChRs . This blockage inhibits the release of norepinephrine, a neurotransmitter, in response to nicotine stimulation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the compound exhibits poor biochemical stability, which limits its general therapeutic applicability in vivo . Strategies to enhance its stability, such as the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have successfully overcome these limitations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a peptide concentration of 3 μm, it blocked a greater fraction of the ACh response of α3β4 receptors than did either α-conotoxin AuIA or AuIC .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with nicotinic acetylcholine receptors
Preparation Methods
Alpha-conotoxin AuIB can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc (N-(9-fluorenyl) methoxycarbonyl) chemistry . The linear peptide is assembled on a Rink amide resin, followed by selective oxidation to form the disulfide bonds. The oxidative folding conditions are crucial to ensure the correct disulfide bond formation, which is essential for the biological activity of the peptide . Industrial production methods involve high-throughput synthesis and purification techniques to obtain the desired isomer with high yield and purity .
Chemical Reactions Analysis
Alpha-conotoxin AuIB undergoes several chemical reactions, primarily involving the formation and rearrangement of disulfide bonds. The peptide can be oxidized using reagents such as iodine or dithiothreitol under controlled conditions to form the correct disulfide bond isomers . The major products of these reactions are the native and non-native isomers of the peptide, with the native isomer exhibiting the highest biological activity .
Scientific Research Applications
Alpha-conotoxin AuIB is widely used in scientific research due to its ability to selectively block alpha3 beta4 nicotinic acetylcholine receptors . This property makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases . Additionally, this compound has potential therapeutic applications in treating conditions such as chronic pain and nicotine addiction .
Comparison with Similar Compounds
Alpha-conotoxin AuIB is part of a larger family of alpha-conotoxins, which are characterized by their ability to target nicotinic acetylcholine receptors . Similar compounds include alpha-conotoxin AuIA and alpha-conotoxin AuIC, which also target nicotinic acetylcholine receptors but with different specificities and potencies . This compound is unique in its high selectivity for the alpha3 beta4 subtype, making it a valuable tool for studying this specific receptor subtype .
Properties
IUPAC Name |
2-[(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)/t31-,32+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSCQIKKAACJG-SBLJLSJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H89N17O21S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1572.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216299-21-7 | |
Record name | n/a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of alpha-conotoxin AuIB and how does it exert its effects?
A1: this compound acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α3β4. [, ] It binds to this receptor subtype, preventing the binding of acetylcholine and subsequent channel activation. [, ] This blockade of α3β4 nAChRs effectively inhibits neuronal signaling mediated by this receptor subtype. [, ]
Q2: What are the structural features of this compound?
A2: this compound is a 15-residue peptide toxin isolated from the venom of the cone snail Conus aulicus. [] It adopts a well-defined three-dimensional structure characterized by a short α-helix and two disulfide bonds, similar to other α4/7 subfamily α-conotoxins. [] The absence of a tyrosine residue typically found in other α4/7 members leads to a unique C-terminal bend, placing Asp14 in a position analogous to Tyr15 in other α4/7 α-conotoxins. [] This structural difference contributes to its unique selectivity for the α3β4 nAChR subtype. []
Q3: How does the structure of this compound relate to its selectivity for the α3β4 nAChR subtype?
A3: Structural comparisons between this compound and α3β2 subtype-specific α-conotoxin MII reveal distinct electrostatic surface charge distributions. [] These differences in surface charge distribution likely play a crucial role in the differential recognition and binding affinity of these toxins for their respective nAChR subtypes. []
Q4: Has the dynamic behavior of this compound in solution been studied?
A4: Yes, detailed atomistic molecular dynamics (MD) simulations have been performed to study the conformational stability and hydrodynamic properties of this compound in water. [] These simulations revealed a preference for the folded conformation and highlighted the stabilizing effect of the α-helix and disulfide bonds. [] The simulations also provided valuable insights into its translational and rotational diffusivities, key parameters in understanding its mobility and interactions in biological systems. []
Q5: How does prenatal nicotine exposure affect the sensitivity of cardiac vagal neurons to this compound?
A5: Research has shown that prenatal nicotine exposure can alter the nAChR subtype responsible for modulating the excitation of cardiac vagal neurons in the nucleus ambiguus. [] In animals exposed to nicotine prenatally, this compound exhibits increased efficacy in blocking the cytisine-evoked augmentation of glutamatergic neurotransmission and changes in holding current, suggesting a shift towards a predominance of α3β4 nAChRs in these neurons. [] This highlights the potential long-term impact of nicotine exposure on neuronal signaling pathways.
Q6: What is the role of α3β4 nAChRs in neurotransmitter release, and how has this compound contributed to our understanding?
A6: Studies employing this compound have been instrumental in elucidating the role of α3β4 nAChRs in neurotransmitter release. Research suggests that α3β4 nAChRs play a role in mediating nicotine-evoked norepinephrine release in the hippocampus, while α3β2 nAChRs appear to be involved in dopamine release in the striatum. [] This differential involvement was demonstrated by the selective blocking effects of this compound on nicotine-stimulated norepinephrine release and α-conotoxin MII on dopamine release. []
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